molecular formula C27H23NS3 B11034442 4-(4,5-diphenyl-1,3-dithiol-2-ylidene)-2,2,6-trimethyl-1,4-dihydroquinoline-3(2H)-thione

4-(4,5-diphenyl-1,3-dithiol-2-ylidene)-2,2,6-trimethyl-1,4-dihydroquinoline-3(2H)-thione

Cat. No.: B11034442
M. Wt: 457.7 g/mol
InChI Key: UJYLCGMEGFAMCI-UHFFFAOYSA-N
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Description

4-(4,5-Diphenyl-1,3-dithiol-2-ylidene)-2,2,6-trimethyl-1,4-dihydroquinoline-3(2H)-thione is a heterocyclic compound featuring a dihydroquinoline core fused with a 1,3-dithiol-2-ylidene moiety. This compound’s structural complexity arises from the interplay of steric effects (2,2,6-trimethyl substituents) and electronic contributions from the diphenyl-dithiol system. Though direct synthesis or application data for this compound are absent in the provided evidence, analogs in the dihydroquinoline family (e.g., and ) suggest utility in materials science or pharmaceuticals due to tunable electronic properties .

Properties

Molecular Formula

C27H23NS3

Molecular Weight

457.7 g/mol

IUPAC Name

4-(4,5-diphenyl-1,3-dithiol-2-ylidene)-2,2,6-trimethyl-1H-quinoline-3-thione

InChI

InChI=1S/C27H23NS3/c1-17-14-15-21-20(16-17)22(25(29)27(2,3)28-21)26-30-23(18-10-6-4-7-11-18)24(31-26)19-12-8-5-9-13-19/h4-16,28H,1-3H3

InChI Key

UJYLCGMEGFAMCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C(=S)C2=C3SC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4,5-diphenyl-1,3-dithiol-2-ylidene)-2,2,6-trimethyl-1,4-dihydroquinoline-3(2H)-thione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4,5-diphenyl-1,3-dithiol-2-ylidene with 2,2,6-trimethyl-1,4-dihydroquinoline-3(2H)-thione under specific reaction conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. .

Scientific Research Applications

4-(4,5-diphenyl-1,3-dithiol-2-ylidene)-2,2,6-trimethyl-1,4-dihydroquinoline-3(2H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Structural Analogues in the Dihydroquinoline Family

The target compound shares a 1,4-dihydroquinoline scaffold with several derivatives synthesized in and . Key structural variations include:

  • Substituents on the quinoline core: The target’s 2,2,6-trimethyl groups contrast with compounds like 3i (4-ethynylphenyl) and 3y (phenylsulfonyl), which exhibit bulkier or electron-withdrawing substituents.
  • Heterocyclic moieties : The dithiol-2-ylidene group in the target differs from the tosyl (3i, 3j) or phenylsulfonyl (3y) groups in analogs, altering conjugation and redox behavior.

Table 1: Comparison of Physical Properties

Compound Yield (%) Melting Point (°C) Key Substituents
Target Compound N/A N/A 4,5-Diphenyl-1,3-dithiol-2-ylidene, 2,2,6-trimethyl
3i () 92 248–249 4-ethynylphenyl, tosyl
3y () 90 211–212 Phenylsulfonyl
3z () 42 269 Benzoyl, phenyl

The higher yields of 3i (92%) and 3y (90%) suggest that electron-deficient substituents (e.g., sulfonyl groups) or linear alkynes (ethynyl) favor synthetic efficiency compared to sterically hindered groups like benzoyl in 3z (42%) .

Heterocyclic Thione Derivatives

The thione (-C=S) group in the target compound is also present in:

  • 4,5-Diphenyl-1,3-oxazole-2(3H)-thione (): Shares the diphenyl substitution but replaces dithiol with an oxazole ring.
  • 1,3,4-Oxadiazole-2(3H)-thiones (): These lack the quinoline core but exhibit similar thione reactivity, often used in agrochemicals and pharmaceuticals due to their hydrogen-bonding capacity .
Spectroscopic and Electronic Properties
  • NMR Shifts: The target’s 1,3-dithiol-2-ylidene moiety is expected to deshield aromatic protons (similar to 3i, where δ 7.94 ppm corresponds to quinoline protons) . The thione group may further downfield-shift adjacent carbons, as seen in 3y’s $^{13}$C NMR (δ 154.6 ppm for carbonyl) .
  • Redox Behavior : The dithiol-2-ylidene group likely enables reversible redox transitions, contrasting with sulfonyl-substituted analogs (e.g., 3y ), which are less redox-active due to electron-withdrawing effects .

Biological Activity

The compound 4-(4,5-diphenyl-1,3-dithiol-2-ylidene)-2,2,6-trimethyl-1,4-dihydroquinoline-3(2H)-thione (commonly referred to as DTDQ) is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H23NS3
  • Molecular Weight : 457.67 g/mol
  • Structure : The compound features a quinoline core with a dithiol moiety that contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that DTDQ exhibits a range of biological activities:

  • Antioxidant Activity : DTDQ has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anticancer Properties : Studies have demonstrated that DTDQ can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Preliminary investigations suggest that DTDQ possesses antimicrobial properties against a spectrum of bacterial strains.

Antioxidant Activity

The antioxidant capacity of DTDQ was evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicated significant scavenging activity comparable to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative damage in biological systems.

DTDQ's anticancer effects are attributed to several mechanisms:

  • Induction of Apoptosis : DTDQ activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cell lines, inhibiting their proliferation.

Case Studies

A notable study investigated the effect of DTDQ on human breast cancer cell lines (MCF-7). The results indicated:

  • A dose-dependent decrease in cell viability.
  • Increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.
Concentration (µM)Cell Viability (%)Apoptotic Markers
0100Baseline
1085↑ Caspase-3
2565↑ Bax
5040↑ PARP cleavage

This data supports the hypothesis that DTDQ has significant anticancer potential.

Antimicrobial Activity

DTDQ was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, indicating promising antimicrobial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These findings suggest that DTDQ could be developed as a novel antimicrobial agent.

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